molecular formula C9H7FO4 B1316242 2-Fluoro-3-(methoxycarbonyl)benzoic acid CAS No. 914301-44-3

2-Fluoro-3-(methoxycarbonyl)benzoic acid

Cat. No. B1316242
M. Wt: 198.15 g/mol
InChI Key: GHBSBSSHCNIRTB-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(methoxycarbonyl)benzoic acid” is a chemical compound with the CAS Number: 914301-44-3 . It has a molecular weight of 198.15 . The compound is solid at room temperature .


Molecular Structure Analysis

The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of 1.5 (3)° . In the crystal of the title compound, classical carboxylate inversion dimers are linked by pairs of O-H⋯O hydrogen bonds. The packing is consolidated by C-H⋯F and C-H⋯O interactions .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(methoxycarbonyl)benzoic acid” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Directed Lithiation of Benzoic Acids

Benzoic acid can generate ortho-lithiated species under specific conditions, facilitating the synthesis of ortho-substituted products. This process is relevant in directing metallation, with varying capacities observed in substituted benzoic acids. The presence of fluoro groups in meta-substituted benzoic acids demonstrates complementary directing effects, highlighting potential applications in creating benzoic acids with diverse functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Synthesis of Fluorinated Heterocyclic Compounds

The Me ester of 2-fluoro-3-methoxyacrylic acid, a closely related compound, has been used for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This indicates the versatility of similar compounds in synthesizing a variety of fluorinated heterocyclic compounds, essential in pharmaceutical and chemical research (Shi, Wang, & Schlosser, 1996).

Synthesis of Benzoic Acid Derivatives

The hydrolysis of certain fluorocarbonyl compounds yields benzoic acids or their esters, which are relevant in synthesizing trifluoromethyl-substituted benzoic acids. These findings suggest the application of similar fluorocarbonyl compounds in creating diverse benzoic acid derivatives with potential use in various scientific fields (Andreev, Kolomiets, & Fokin, 1991).

Fluorinated Compounds in Environmental Studies

Research on fluorinated compounds, including derivatives of benzoic acid, has provided insights into environmental studies, like understanding the degradation pathways of pollutants. This showcases the role of similar compounds in environmental chemistry and bioremediation studies (Londry & Fedorak, 1993).

Synthesis of Specialized Benzoic Acid Ester

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSBSSHCNIRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582089
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methoxycarbonyl)benzoic acid

CAS RN

914301-44-3
Record name 2-Fluoro-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YY Zhu, C Li, GY Li, XK Jiang, ZT Li - The Journal of Organic …, 2008 - ACS Publications
Six hydrogen-bonded shape-persistent aryl amide macrocycles have been prepared by using one-step and (for some) step-by-step approaches. From the one-step reactions, 3 + 3, 2 + …
Number of citations: 89 pubs.acs.org

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